4-Methoxybenzo[d]thiazole-2-carboxylic acid
Description
4-Methoxybenzo[d]thiazole-2-carboxylic acid (CAS: 3507-48-0) is a heterocyclic compound featuring a benzothiazole core with a methoxy substituent at position 4 and a carboxylic acid group at position 2. Its molecular formula is $ \text{C}9\text{H}7\text{NO}_3\text{S} $, with a molar mass of 225.22 g/mol. The methoxy group enhances electron-donating properties, influencing solubility and reactivity, while the carboxylic acid moiety enables hydrogen bonding and salt formation, critical for biological interactions and synthetic derivatization .
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-3-2-4-6-7(5)10-8(14-6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMAUPHPBMBEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619050 | |
| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-48-0 | |
| Record name | 4-Methoxy-2-benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound features a methoxy group and a benzothiazole moiety, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
The molecular formula of this compound is C9H7NO3S, with a molecular weight of 209.22 g/mol. Its structure allows for interactions with multiple biological targets, making it a candidate for further research in pharmacology and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer. The mechanism involves the inhibition of tubulin polymerization, which is critical for cell division .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth through interference with essential enzymes and cellular processes .
Anticancer Activity
A series of studies have demonstrated the anticancer properties of this compound derivatives. Notably, compounds modified from the lead structure have shown improved antiproliferative activity:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| SMART-1 | Melanoma | 0.124 |
| SMART-2 | Prostate | 3.81 |
| ATCAA-1 | Various | 0.4 - 2.2 |
These findings suggest that structural modifications can significantly enhance the efficacy of these compounds against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Studies have reported that certain derivatives effectively inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication:
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Enterococcus faecalis | 0.008 |
These results highlight the potential of this compound in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole ring and substituents on the carboxylic acid group can enhance biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the phenyl ring has been linked to increased potency against various targets .
Case Studies
Several case studies illustrate the compound's efficacy:
- Melanoma Treatment : A study showed that derivatives of this compound significantly inhibited melanoma cell proliferation with IC50 values in the low nanomolar range, indicating high potency .
- Antibacterial Efficacy : In vitro tests demonstrated that selected derivatives exhibited strong antibacterial effects against resistant strains, suggesting their potential use in clinical settings where conventional antibiotics fail .
Scientific Research Applications
Anticancer Properties
Research indicates that 4-Methoxybenzo[d]thiazole-2-carboxylic acid exhibits promising anticancer effects. A study highlighted its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | < 1 | Inhibition of Bcl-2 protein |
| HepG-2 | 1.61 | Induction of apoptosis |
| Jurkat | 1.98 | Induction of cell cycle arrest |
These findings suggest that this compound could serve as a potential lead in developing new cancer therapies .
Antioxidant Activity
The compound's ability to inhibit reactive oxygen species (ROS) production positions it as a potential antioxidant agent. This activity is critical for combating oxidative stress-related diseases, enhancing cellular resilience against damage caused by free radicals.
Neuroprotection
This compound has been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Its structural analogs have demonstrated significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement and neuroprotection.
Diabetes Management
Recent studies have shown that thiazole derivatives, including this compound, may possess anti-diabetic properties. They have been observed to improve insulin sensitivity and reduce hyperglycemia through antioxidant and anti-inflammatory mechanisms .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives can act as bacterial DNA gyrase inhibitors, offering potential as antibacterial agents against Gram-positive bacteria .
Study on Anticancer Activity
A study evaluated the effects of thiazole derivatives on HepG-2 liver cancer cells, revealing that specific structural modifications significantly enhanced antiproliferative activity compared to traditional chemotherapeutics.
Neuroprotective Study
In vitro assays demonstrated that compounds derived from thiazole effectively inhibited acetylcholinesterase activity, with one derivative showing an IC50 value of 2.7 µM, indicating strong potential for Alzheimer's treatment.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Methoxybenzo[d]thiazole-2-carboxylic Acid (CAS: 3507-18-4): Structural isomer with methoxy at position 4. Similarity score: 0.72 .
- 5-Fluoro-6-Methoxybenzo[d]thiazole-2-carboxylic Acid (CAS: 1375302-46-7): Introduction of fluorine at position 5 increases electron-withdrawing effects, lowering the predicted pKa (2.85) compared to the non-fluorinated parent compound. Molecular weight: 227.21 g/mol; density: 1.545 g/cm³ .
Functional Group Modifications
Benzo[d]thiazole-2-carboxylic Acid (CAS: 3622-04-6):
Parent compound lacking the methoxy group. Reduced lipophilicity (XLogP3: 2.09) compared to 4-methoxy derivative (XLogP3: ~2.5), impacting membrane permeability .4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic Acid (CAS: 321430-14-2):
Features a benzoic acid linked to a thiazole ring substituted with a 4-methoxyphenyl group. Larger molecular weight (311.36 g/mol) and increased topological polar surface area (76.7 Ų) suggest distinct solubility and target engagement profiles .
Key Physicochemical Data
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | XLogP3 | Predicted pKa |
|---|---|---|---|---|---|
| 4-Methoxybenzo[d]thiazole-2-carboxylic acid | 3507-48-0 | C₉H₇NO₃S | 225.22 | ~2.5 | ~3.2 |
| 6-Methoxybenzo[d]thiazole-2-carboxylic acid | 3507-18-4 | C₉H₇NO₃S | 225.22 | ~2.3 | ~3.0 |
| 5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid | 1375302-46-7 | C₉H₆FNO₃S | 227.21 | ~2.8 | 2.85 |
| Benzo[d]thiazole-2-carboxylic acid | 3622-04-6 | C₈H₅NO₂S | 179.19 | 2.09 | ~3.5 |
Preparation Methods
Cyclization of 4-Methoxy-2-aminobenzoate Derivatives with Thiocyanate and Bromine
A widely used method for synthesizing benzo[d]thiazole carboxylates involves the cyclization of methyl 4-aminobenzoate derivatives with potassium thiocyanate and bromine in acetic acid. This method is adaptable for introducing hydroxy or methoxy substituents on the benzene ring.
- Dissolve methyl 4-aminobenzoate (or 4-methoxy-2-aminobenzoate) and potassium thiocyanate in glacial acetic acid.
- Stir at room temperature, then cool to 10 °C.
- Add bromine dropwise in acetic acid.
- Stir overnight at room temperature.
- Basify the reaction mixture with ammonia solution to pH ~8.
- Isolate the product by filtration.
This method yields methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.
Hydrolysis of Methyl Benzo[d]thiazole Carboxylates
The methyl ester intermediate is converted to the free carboxylic acid by hydrolysis under acidic or basic conditions:
- Acidic hydrolysis: Treat the methyl ester with aqueous hydrochloric acid under reflux.
- Basic hydrolysis: Use sodium hydroxide solution under reflux, followed by acidification to precipitate the acid.
Alternative Route via L-Cysteine Condensation and Oxidation
Another approach involves:
- Condensation of L-cysteine hydrochloride with 4-methoxybenzaldehyde to form a thiazolidine intermediate.
- Esterification to form methyl thiazolidine-4-carboxylate derivatives.
- Oxidation of the thiazolidine ring to the thiazole ring using manganese dioxide (MnO2) in acetonitrile at 60–80 °C for 24–72 hours.
- Hydrolysis of the methyl ester to the carboxylic acid.
This method benefits from using inexpensive starting materials and avoids harsh reagents, simplifying operations and reducing costs.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation & Esterification | L-cysteine hydrochloride + 4-methoxybenzaldehyde + methanol | 60–100 °C | 24–72 h | - | Forms methyl thiazolidine-4-carboxylate |
| Oxidation | MnO2 in acetonitrile | 60–80 °C | 24–72 h | ~80.8 | Converts thiazolidine to thiazole ester |
| Hydrolysis | 10% NaOH aqueous solution, reflux | Reflux (~100 °C) | 1 h | - | Acidify to pH 3 to precipitate acid |
| Cyclization (alternative) | 4-methoxy-2-aminobenzoate + KSCN + Br2 in AcOH | Room temp to 10 °C | Overnight | - | Forms methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |
Research Findings and Optimization Notes
- The cyclization with potassium thiocyanate and bromine is efficient for constructing the benzo[d]thiazole core with substituents on the benzene ring, including methoxy groups.
- Protection of hydroxyl groups (if present) during cyclization can be achieved using tert-butyldimethylsilyl groups, which are easily removed post-synthesis, allowing selective functionalization.
- The oxidation step using MnO2 is critical for converting the thiazolidine intermediate to the aromatic thiazole ring, with reaction times and temperatures optimized to maximize yield and purity.
- Hydrolysis conditions must be carefully controlled to avoid decomposition; acidification to pH ~3 ensures efficient precipitation of the carboxylic acid.
- The use of L-cysteine as a starting material is advantageous due to its availability and cost-effectiveness, making the process scalable.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with KSCN and Br2 | 4-Methoxy-2-aminobenzoate | KSCN, Br2, AcOH, NH3 | Direct ring formation, good yields | Requires careful handling of Br2 |
| L-Cysteine Condensation & Oxidation | L-cysteine hydrochloride, 4-methoxybenzaldehyde | MnO2 oxidation, esterification, hydrolysis | Cost-effective, scalable | Longer reaction times (24–72 h) |
| Ester Hydrolysis | Methyl benzo[d]thiazole carboxylate | Acidic or basic hydrolysis | Straightforward conversion | Requires purification steps |
Q & A
[Basic] What are the common synthetic routes for preparing 4-Methoxybenzo[d]thiazole-2-carboxylic acid and its derivatives?
A widely used method involves coupling reactions between thiazole precursors and activated carboxylic acid derivatives. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (dimethylformamide) with i-Pr2NEt (diisopropylethylamine) facilitates amide bond formation between benzo[d]thiazole-2-carboxylic acid and aromatic amines under ambient conditions . Additionally, refluxing thiazole intermediates in methanol or phosphate buffer (pH 6.4) with cysteine derivatives can yield stereochemically defined thiazoline analogs, which are subsequently oxidized to thiazoles . Purification often involves crystallization using water-ethanol mixtures .
[Basic] How can researchers characterize the purity and structural integrity of synthesized derivatives?
Key techniques include:
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming substituent positions and stereochemistry. For example, ethyl 2-amino thiazole-4-carboxylate derivatives show distinct peaks for methoxy groups (δ 3.72–3.80 ppm) and aromatic protons (δ 7.14–7.78 ppm) .
- HPLC/LC-MS : These methods assess purity (>95%) and detect trace impurities. LC-MS is particularly useful for verifying molecular weights of intermediates .
- Melting point analysis : Consistent melting points (e.g., 139.5–140°C for thiazole analogs) indicate crystalline purity .
[Advanced] What strategies enhance the biological activity and selectivity of thiazole-carboxylic acid derivatives in drug discovery?
- Pharmacophore hybridization : Introducing sulfonyl, sulfonamide, or fluorinated groups (e.g., 7-fluorobenzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid) improves target binding and metabolic stability .
- Peptide conjugation : Covalently linking thiazole-2-carboxylic acid to tumor-targeting peptides (e.g., TAASGVRSMH) enhances receptor specificity, as shown in BRAF V600E and MERTK inhibition studies .
- Stereochemical optimization : Using enantiopure precursors (e.g., L- or D-cysteine) can yield isomers with distinct biological profiles, such as improved AMPK inhibition .
[Advanced] How do stereochemical considerations influence the synthesis and efficacy of thiazole derivatives?
Stereochemistry critically affects both synthesis and bioactivity. For instance, (4R)- and (4S)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid isomers, synthesized from L- or D-cysteine, exhibit divergent interactions with cellular targets like AMPK. Oxidation of these dihydrothiazoles to planar thiazoles eliminates stereochemical effects but may reduce selectivity . Researchers must characterize enantiomers via chiral HPLC or X-ray crystallography to correlate structure-activity relationships (SAR) .
[Basic] What analytical challenges arise in quantifying thiazole-carboxylic acid derivatives in biological matrices?
- Solubility limitations : The compound’s low solubility in aqueous buffers (common in cell-based assays) can lead to inconsistent data. Pre-formulation with DMSO (<0.1% v/v) or cyclodextrin derivatives is recommended .
- Matrix interference : Plasma proteins may bind to thiazole derivatives, requiring solid-phase extraction (SPE) or QuEChERS protocols for accurate LC-MS quantification .
[Advanced] How can computational methods aid in designing thiazole-carboxylic acid-based inhibitors?
Molecular docking and molecular dynamics (MD) simulations predict binding affinities to targets like USP7 or BRAF V600E. For example, MMGBSA (Molecular Mechanics Generalized Born Surface Area) calculations validate interactions between thiazole hybrids and receptor active sites, guiding rational modifications (e.g., methoxy group placement for hydrophobic interactions) . Density Functional Theory (DFT) studies further optimize electronic properties for enhanced pharmacokinetics .
[Basic] What safety protocols are essential when handling thiazole-carboxylic acid derivatives?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
- Waste disposal : Toxic byproducts (e.g., halogenated solvents) must be segregated and processed by licensed waste management services .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with DMF or DCM .
[Advanced] How can researchers address contradictions in reported biological activities of thiazole derivatives?
Discrepancies often stem from:
- Purity variability : Impurities >2% (e.g., unreacted starting materials) can skew assay results. Repetitive crystallization or preparative HPLC is advised .
- Assay conditions : Differences in cell lines (e.g., melanoma vs. leukemia models) or incubation times may alter efficacy. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .
- Solvent effects : DMSO concentrations >0.1% may induce cytotoxicity, necessitating solvent controls in viability assays .
[Basic] What are the key applications of this compound in medicinal chemistry?
This scaffold is a versatile building block for:
- Kinase inhibitors : Derivatives inhibit USP7 (ubiquitin-specific protease 7), a target in oncology .
- Anticancer agents : Thiazole-2-carboxamide analogs demonstrate activity against melanoma and leukemia cell lines .
- Antimicrobial hybrids : Conjugation with fluoroquinolones enhances Gram-negative bacterial inhibition .
[Advanced] What methodologies optimize the pharmacokinetic profile of thiazole-carboxylic acid derivatives?
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves oral bioavailability, with in vivo hydrolysis regenerating the active form .
- Lipophilicity modulation : Introducing methoxy or trifluoromethyl groups balances logP values for enhanced blood-brain barrier penetration .
- Metabolic stability : Deuteration at vulnerable positions (e.g., methyl groups) reduces CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
